![molecular formula C18H22N2O2S2 B4846211 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4846211.png)
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide
描述
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule drug that has shown potential in the treatment of various types of cancers. TAK-659 belongs to a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to inhibit the activity of BTK, an enzyme that plays a key role in the development and progression of cancer.
作用机制
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide works by inhibiting the activity of BTK, an enzyme that plays a key role in the development and progression of cancer. BTK is involved in the signaling pathway that regulates the growth and survival of cancer cells, and its inhibition by 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide leads to the suppression of this pathway, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the suppression of the signaling pathway that regulates cancer cell growth and survival, and the induction of apoptosis in cancer cells. In addition, 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. In addition, 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, including the development of more potent and selective BTK inhibitors, the investigation of the optimal dosing and administration of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, and the evaluation of its effectiveness in combination with other cancer therapies. In addition, further studies are needed to determine the long-term safety and efficacy of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide in the treatment of cancer.
科学研究应用
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells.
属性
IUPAC Name |
4-methylsulfanyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-23-17-8-10-18(11-9-17)24(21,22)19-14-15-4-6-16(7-5-15)20-12-2-3-13-20/h4-11,19H,2-3,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZTMQLRUUXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。